1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine
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Overview
Description
1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine is a chemical compound with the molecular formula C9H12F2N2O2 and a molecular weight of 218.20 g/mol . This compound is characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, which is further connected to a hydrazine moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine typically involves the reaction of difluoromethoxylated ketones with arylhydrazines . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine can be compared with other similar compounds, such as:
[4-(Difluoromethoxy)phenyl]methylhydrazine: This compound shares a similar structure but lacks the methoxy group, which can influence its reactivity and biological activity.
Difluoromethoxylated Ketones: These compounds serve as precursors in the synthesis of this compound and have their own unique applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1016529-98-8 |
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Molecular Formula |
C9H12F2N2O2 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
[3-(difluoromethoxy)-4-methoxyphenyl]methylhydrazine |
InChI |
InChI=1S/C9H12F2N2O2/c1-14-7-3-2-6(5-13-12)4-8(7)15-9(10)11/h2-4,9,13H,5,12H2,1H3 |
InChI Key |
PUBFTHZYHOSSNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNN)OC(F)F |
Origin of Product |
United States |
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